(E)-3-(3,4-Difluorophenyl)prop-2-EN-1-OL
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Overview
Description
(E)-3-(3,4-Difluorophenyl)prop-2-EN-1-OL is an organic compound characterized by the presence of a difluorophenyl group attached to a propenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-Difluorophenyl)prop-2-EN-1-OL typically involves the reaction of 3,4-difluorobenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by an isomerization step to yield the (E)-isomer. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and the reaction is often carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-Difluorophenyl)prop-2-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(3,4-Difluorophenyl)prop-2-EN-1-al or 3-(3,4-Difluorophenyl)prop-2-EN-1-oic acid.
Reduction: 3-(3,4-Difluorophenyl)propan-1-ol.
Substitution: Various substituted difluorophenyl derivatives.
Scientific Research Applications
(E)-3-(3,4-Difluorophenyl)prop-2-EN-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-(3,4-Difluorophenyl)prop-2-EN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The propenol moiety may participate in nucleophilic or electrophilic reactions, modulating the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Difluorophenyl)prop-2-EN-1-AL: An aldehyde derivative with similar structural features.
3-(3,4-Difluorophenyl)propan-1-OL: A saturated alcohol derivative.
3-(3,4-Difluorophenyl)prop-2-EN-1-OIC ACID: A carboxylic acid derivative.
Uniqueness
(E)-3-(3,4-Difluorophenyl)prop-2-EN-1-OL is unique due to the presence of both a difluorophenyl group and an unsaturated alcohol moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(3,4-difluorophenyl)prop-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h1-4,6,12H,5H2/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFZHNLTSQUKIE-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CCO)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/CO)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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